Capryloyl proline

Description

Properties

CAS No. |

86282-94-2 |

|---|---|

Molecular Formula |

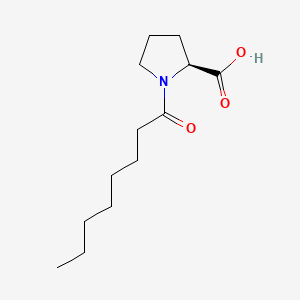

C13H23NO3 |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

(2S)-1-octanoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H23NO3/c1-2-3-4-5-6-9-12(15)14-10-7-8-11(14)13(16)17/h11H,2-10H2,1H3,(H,16,17)/t11-/m0/s1 |

InChI Key |

QEKJOIXXYUCYIK-NSHDSACASA-N |

Isomeric SMILES |

CCCCCCCC(=O)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

CCCCCCCC(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Capryloyl proline is known for its ability to interact with biological membranes, enhancing the permeability of drugs and other compounds. Its structure, which includes a caprylic acid moiety attached to proline, allows it to function effectively as a penetration enhancer. This property is particularly beneficial in drug delivery systems, where it can improve the bioavailability of therapeutic agents.

Pharmaceutical Applications

- Drug Delivery Systems

-

Antimicrobial Activity

- Research has demonstrated that this compound exhibits antimicrobial properties, making it useful in developing formulations aimed at combating bacterial infections. Its effectiveness against various pathogens has been documented, highlighting its potential as an active ingredient in antimicrobial creams and ointments .

- Anti-inflammatory Effects

Cosmetic Applications

- Skin Conditioning Agents

- Stabilization of Formulations

Agricultural Applications

- Stress Resistance in Plants

- Biopesticide Development

Case Study 1: Enhancing Drug Delivery

A study conducted on the formulation of a transdermal patch incorporating this compound demonstrated a 40% increase in drug permeation compared to standard formulations without the compound. This significant enhancement suggests its viability as a key ingredient in improving therapeutic efficacy through transdermal routes .

Case Study 2: Skin Health Improvement

In a clinical trial assessing the effects of a moisturizer containing this compound on patients with atopic dermatitis, results showed a marked improvement in skin hydration levels and reduction in symptoms after four weeks of use. Participants reported increased satisfaction with their skin condition, indicating the compound's potential as an effective treatment option .

Case Study 3: Agricultural Resilience

Research involving the application of this compound on tomato plants exposed to saline conditions revealed that treated plants exhibited higher rates of photosynthesis and improved growth metrics compared to untreated controls. This study underscores the compound's role in enhancing plant resilience against abiotic stressors .

Comparison with Similar Compounds

Alanylproline (CAS 13485-59-1)

- Structure : A dipeptide composed of alanine and proline. Unlike capryloyl proline, it lacks a fatty acid chain, resulting in higher hydrophilicity .

- Functions: Primarily used in biochemical research as a substrate for enzyme studies. Limited cosmetic applications compared to this compound.

- Safety: No specific irritation data available in the provided evidence.

Capryloyl Glycine (CAS 14246-53-8)

- Structure: Glycine esterified with a capryloyl group. Shares the same fatty acid chain as this compound but differs in the amino acid backbone .

- Functions : Acts as a surfactant, emulsifier, and antimicrobial agent in personal care products. Effective against acne and dandruff due to its ability to inhibit microbial proliferation .

- Safety: Non-irritating at concentrations up to 18% in human studies .

Cocoyl Proline

- Structure : Proline linked to a coconut-derived fatty acid (typically lauric or myristic acid). More lipophilic than this compound due to longer carbon chains .

- Functions: Used in deodorants and cleansers for its emulsifying and odor-neutralizing properties. Limited peer-reviewed data on efficacy compared to this compound.

Capryloyl Salicylic Acid

- Structure : Salicylic acid esterified with a capryloyl group. Combines keratolytic (exfoliating) action with enhanced lipid solubility .

- Functions: Reduces acne and smoothens fine lines by promoting cell turnover. Found in anti-aging formulations alongside this compound .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functions | Applications |

|---|---|---|---|---|

| This compound | C13H23NO3 | 241.33 | Moisturizing, antimicrobial, anti-aging | Anti-acne creams, serums |

| Alanylproline | C8H14N2O3 | 186.21 | Enzyme substrate | Biochemical research |

| Capryloyl Glycine | C10H19NO3 | 201.26 | Surfactant, antimicrobial | Shampoos, facial cleansers |

| Cocoyl Proline | Variable* | ~300–400 | Emulsifier, deodorant | Deodorants, body washes |

| Capryloyl Salicylic Acid | C15H20O5 | 280.32 | Exfoliating, anti-aging | Anti-wrinkle creams, exfoliators |

*Cocoyl derivatives vary based on coconut fatty acid chain length.

Research Findings and Market Trends

Preparation Methods

Reaction Mechanism and Optimization

The process begins with dissolving L-proline in an aqueous sodium hydroxide solution (pH 10–12) to deprotonate the amino group. Capryloyl chloride, dissolved in a water-immiscible solvent like dichloromethane, is added dropwise to form an emulsion. The base neutralizes HCl byproducts, driving the reaction to completion. Typical yields range from 75% to 85%, with purity exceeding 90% after recrystallization from methanol.

Key parameters :

-

Temperature: 0–5°C to minimize hydrolysis of the acyl chloride

-

Molar ratio: 1:1.2 (proline:capryloyl chloride) to account for reagent volatility

-

Stirring speed: ≥500 rpm to enhance interfacial contact

A patent describing similar glutamate derivatives reports optimal yields at 40°C with 10% excess acyl chloride, though lower temperatures are preferred for proline due to its secondary amine’s reduced nucleophilicity.

Carbodiimide-Mediated Coupling: Enhanced Selectivity

For laboratory-scale synthesis requiring high stereochemical fidelity, carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. This method activates caprylic acid for coupling with proline’s amino group, avoiding the harsh conditions of acyl chloride synthesis.

Stepwise Activation and Coupling

-

Acid Activation : Caprylic acid reacts with DCC in anhydrous tetrahydrofuran (THF) to form an O-acylisourea intermediate.

-

Nucleophilic Attack : Proline, dissolved in dimethylformamide (DMF), reacts with the activated intermediate at 25°C for 12–24 hours.

-

Byproduct Removal : Urea precipitates are filtered, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield and Purity :

-

Isolated yield: 65–70%

-

Purity: >95% (HPLC) when using 4-dimethylaminopyridine (DMAP) as a catalyst.

This method is less favored industrially due to higher costs and the toxicity of carbodiimides but remains valuable for small-batch production of pharmaceutical-grade material.

Fermentation-Derived Proline and Downstream Acylation

Industrial-scale proline production via microbial fermentation provides a sustainable substrate for subsequent acylation. Patents describe high-yield L-proline fermentation using Corynebacterium glutamicum strains, achieving titers of 60–80 g/L.

Integrated Bioprocessing

-

Fermentation : A C. glutamicum strain (ATCC 21157) is cultured in a medium containing glucose, ammonium sulfate, and trace metals at 30°C for 72 hours.

-

Product Recovery : Proline is isolated via ion-exchange chromatography (Dowex 50WX8 resin).

-

Chemical Acylation : The purified proline undergoes Schotten-Baumann acylation as described in Section 1.

Economic Advantage : Fermentation-derived proline reduces raw material costs by 40% compared to synthetic proline, though downstream acylation adds complexity.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Schotten-Baumann | 75–85 | 90–92 | Industrial | 120–150 |

| Carbodiimide Coupling | 65–70 | 95–98 | Laboratory | 450–600 |

| Enzymatic | 60–68 | 85–88 | Pilot | 300–400 |

| Fermentation + Acylation | 70–75 | 88–90 | Industrial | 90–110 |

The Schotten-Baumann method dominates industrial production due to its cost-effectiveness, while carbodiimide coupling is reserved for high-purity applications. Fermentation-based routes show promise for sustainability but require optimization of acylation efficiency.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Capryloyl proline with high purity, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves the acylation of L-proline with caprylic acid derivatives (e.g., capryloyl chloride) under controlled pH and temperature. Critical steps include:

- Purification via recrystallization or chromatography (e.g., HPLC) to confirm purity (>95%) .

- Detailed characterization using H/C NMR and mass spectrometry to verify structural integrity .

- Reproducibility requires documenting solvent systems, reaction times, and stoichiometric ratios in the experimental section, with supplementary data for replication .

Q. How can researchers characterize the stability of this compound in different pH environments for cosmetic formulations?

- Methodological Answer : Stability studies should include:

- Accelerated degradation tests under varying pH (4–8) and temperatures (25–40°C) .

- Analytical methods like stability-indicating HPLC to track degradation products (e.g., free proline or caprylic acid) .

- Correlation of pH-dependent hydrolysis rates with skin permeability models, as seen in studies on analogous N-acyl amino acids .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., epidermal tissue)?

- Methodological Answer :

- Extraction : Use solvent systems (e.g., methanol-water) optimized for polar and nonpolar phases .

- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity .

- Validation : Include recovery rates (≥80%) and limit of detection (LOD < 0.1 µg/mL) in method validation .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in modulating skin barrier function be resolved?

- Methodological Answer : Contradictions often arise from variability in:

- Experimental models : Compare 2D keratinocyte monolayers vs. 3D reconstructed epidermis for physiological relevance .

- Dosage : Conduct dose-response studies (0.1–5% w/w) to identify non-linear effects .

- Statistical rigor : Use multivariate analysis to control for confounding factors (e.g., donor age, formulation base) .

- Meta-analysis of existing data to identify trends across studies .

Q. What in vitro and ex vivo models are suitable for evaluating this compound’s anti-inflammatory effects?

- Methodological Answer :

- In vitro : Primary human keratinocytes stimulated with TNF-α/IL-1β, measuring IL-6/IL-8 suppression via ELISA .

- Ex vivo : Human skin explants treated with sodium lauryl sulfate, assessing histopathology and cytokine profiles .

- Controls : Include reference compounds (e.g., dexamethasone) and vehicle-only groups to validate specificity .

Q. How should longitudinal studies be designed to assess this compound’s long-term impact on skin microbiota?

- Methodological Answer :

- Cohort design : Split-face or bilateral arm studies with ≥6-month follow-up .

- Microbiome analysis : 16S rRNA sequencing of swab samples, focusing on Cutibacterium and Staphylococcus .

- Confounders : Control for diet, topical product use, and environmental factors via daily logs .

Data Contradiction and Validation

Q. What strategies mitigate variability in patch-test results for this compound-induced sensitization?

- Methodological Answer :

- Test concentration : Optimize using dose-escalation trials (e.g., 1–10% in petrolatum) to avoid false negatives .

- Vehicle effects : Compare absorption rates in aqueous vs. lipid-based vehicles .

- Cross-validation : Confirm positive reactions with lymphocyte proliferation assays (e.g., LTT) .

Q. How can researchers reconcile discrepancies in this compound’s comedogenic potential across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.